Pyrazolam

Vue d'ensemble

Description

Le pyrazolam est un dérivé de la benzodiazépine qui a été initialement développé par une équipe dirigée par Leo Sternbach chez Hoffman-La Roche dans les années 1970. Il a depuis été redécouvert et vendu comme une drogue de synthèse depuis 2012 . Le this compound est connu pour ses propriétés anxiolytiques et est structurellement similaire à l'alprazolam et au bromazepam .

Mécanisme D'action

Target of Action

Like other benzodiazepines, it is likely to interact with gamma-aminobutyric acid (gaba) receptors . GABA is the major inhibitory neurotransmitter in the brain, and benzodiazepines potentiate its inhibitory action .

Mode of Action

Based on its structural similarities to other benzodiazepines, it is likely that pyrazolam binds to gaba a receptors, enhancing the effect of gaba and leading to an increase in inhibitory effects in the central nervous system .

Biochemical Pathways

As a benzodiazepine, it is likely to affect pathways involving gaba neurotransmission .

Pharmacokinetics

A study showed an elimination half-life of about 17 hours .

Result of Action

As a benzodiazepine, it is likely to cause central nervous system depression .

Action Environment

Like other benzodiazepines, its effects may be influenced by factors such as the individual’s health status, other medications or substances they may be taking, and their genetic makeup .

Analyse Biochimique

Biochemical Properties

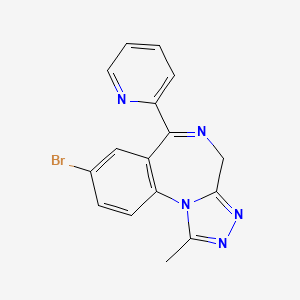

Pyrazolam is structurally similar to alprazolam, with this compound having a bromine atom on the benzene ring of the benzodiazepine nucleus instead of chlorine and a pyridine ring instead of a benzene ring on C-6 of the diazepine ring . It mediates its CNS-depressant activity through the neurotransmitter gamma-amino butyric acid (GABA), the major inhibitory neurotransmitter in the brain .

Cellular Effects

The cellular effects of this compound are primarily due to its interaction with GABA A receptors, which potentiates the inhibitory action of GABA . This results in a decrease in neuronal excitability, leading to effects such as sedation, muscle relaxation, and anxiolysis .

Molecular Mechanism

This compound binds to GABA A receptors, enhancing the effect of the neurotransmitter GABA . This increases the flow of chloride ions into the neuron, which leads to hyperpolarization of the neuron and results in an overall decrease in neuronal firing .

Temporal Effects in Laboratory Settings

In a study where one of the authors ingested two 0.5-mg this compound tablets, the results showed an elimination half-life of about 17 hours and no detectable metabolism . The parent compound was detected in serum for more than 50 hours and in urine for approximately 6 days .

Metabolic Pathways

This compound is metabolized primarily by the liver, with the parent compound being detectable in serum and urine for extended periods after ingestion

Méthodes De Préparation

La synthèse du pyrazolam implique plusieurs étapes :

Condensation du bromazepam avec de la méthylamine et du tétrachlorure de titane : Cette réaction produit un intermédiaire amidine.

Nitrosylation : L'amidine est traitée avec de l'acide nitreux pour former un produit de nitrosylation.

Réaction avec l'hydrazine : Cette étape donne un autre intermédiaire.

Cyclisation avec l'orthoa cétoacétate de triéthyle : Cette dernière étape complète la synthèse du this compound.

Analyse Des Réactions Chimiques

Le pyrazolam subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que les voies détaillées ne soient pas largement étudiées.

Réduction : Comme les autres benzodiazépines, le this compound peut subir des réactions de réduction.

Substitution : Le this compound peut participer à des réactions de substitution, en particulier impliquant l'atome de brome dans sa structure.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent les acides forts, les bases et divers agents oxydants et réducteurs. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé de référence en chimie analytique pour la détection et la caractérisation des benzodiazépines.

Biologie : Étudié pour ses effets sur le système nerveux central, en particulier ses propriétés anxiolytiques.

Médecine : Enquête sur les utilisations thérapeutiques potentielles, bien qu'il ne soit pas approuvé pour un usage médical dans de nombreux pays.

Industrie : Applications industrielles limitées en raison de son statut de drogue de synthèse.

5. Mécanisme d'action

Le this compound exerce ses effets en se liant au récepteur de l'acide gamma-aminobutyrique (GABA) dans le système nerveux central. Cette liaison renforce les effets inhibiteurs du GABA, ce qui conduit à une inhibition neuronale accrue et entraîne des effets anxiolytiques et sédatifs . Contrairement aux autres benzodiazépines, le this compound ne semble pas subir de métabolisme et est excrété inchangé dans l'urine .

Applications De Recherche Scientifique

Pyrazolam has several scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for the detection and characterization of benzodiazepines.

Biology: Studied for its effects on the central nervous system, particularly its anxiolytic properties.

Medicine: Investigated for potential therapeutic uses, although it is not approved for medical use in many countries.

Industry: Limited industrial applications due to its status as a designer drug.

Comparaison Avec Des Composés Similaires

Le pyrazolam est structurellement similaire à d'autres benzodiazépines telles que l'alprazolam et le bromazepam . Il est unique en ce qu'il ne subit pas de métabolisme et est excrété inchangé. Cette caractéristique peut influencer sa durée d'action et ses effets secondaires potentiels. D'autres composés similaires incluent :

Alprazolam : Connu pour ses propriétés anxiolytiques et sédatives.

Bromazepam : Utilisé pour ses effets anxiolytiques.

Etizolam : Une autre benzodiazépine de synthèse avec des effets similaires.

Les propriétés uniques du this compound en font un composé d'intérêt dans la recherche scientifique et la toxicologie médico-légale.

Activité Biologique

Pyrazolam is a benzodiazepine derivative that has garnered attention for its pharmacological properties and potential therapeutic applications. Originally developed in the 1970s, it was first reported to the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) in 2012. This article delves into the biological activity of this compound, exploring its pharmacokinetics, effects on neurotransmitter systems, and potential therapeutic uses, supported by relevant studies and data.

Pharmacokinetics

Absorption and Metabolism

This compound exhibits notable pharmacokinetic properties. A self-experimentation study indicated that after a 1 mg dose, this compound had an elimination half-life of approximately 17 hours, significantly longer than the 6 hours suggested by vendors. The compound was detectable in serum for over 50 hours and in urine for up to 6 days, indicating a prolonged presence in the body post-ingestion . The absence of significant metabolites suggests that this compound undergoes minimal biotransformation compared to other benzodiazepines .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Dose | 1 mg |

| Elimination Half-Life | ~17 hours |

| Detection in Serum | >50 hours |

| Detection in Urine | Up to 6 days |

This compound operates primarily through modulation of the gamma-aminobutyric acid (GABA) receptor system. Like other benzodiazepines, it enhances the effect of GABA, a major inhibitory neurotransmitter in the central nervous system (CNS). This action leads to anxiolytic, sedative, and muscle relaxant effects .

Neurotransmitter Interaction

Research indicates that this compound exhibits anxiolytic properties while being less potent than other benzodiazepines like flubromazepam. It has been shown to produce significant anxiolytic effects with a relatively lower incidence of euphoria compared to etizolam . This profile may make this compound a candidate for therapeutic use in anxiety disorders.

Therapeutic Applications

This compound's biological activity suggests several potential therapeutic applications:

- Anxiolytic Treatment : Its effectiveness in reducing anxiety symptoms positions this compound as a potential treatment option for anxiety disorders.

- Sedative Effects : Given its sedative properties, it may be considered for use in managing insomnia or pre-operative sedation.

- Muscle Relaxation : Its muscle relaxant effects could be beneficial in conditions requiring muscle relaxation.

Case Studies and Clinical Findings

A review of clinical findings highlights several key observations regarding this compound's safety and efficacy. For instance, a study involving multiple serum and urine samples from volunteers demonstrated no significant adverse physical or mental effects following controlled doses . Additionally, this compound has been detected alongside other psychoactive substances in various contexts, indicating its prevalence and potential for misuse .

Safety Profile and Risks

Despite its therapeutic potential, this compound carries risks associated with benzodiazepine use:

Propriétés

IUPAC Name |

8-bromo-1-methyl-6-pyridin-2-yl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrN5/c1-10-20-21-15-9-19-16(13-4-2-3-7-18-13)12-8-11(17)5-6-14(12)22(10)15/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGRWSFIQQPVEML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)Br)C(=NC2)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043303 | |

| Record name | Pyrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39243-02-2 | |

| Record name | 8-Bromo-1-methyl-6-(2-pyridinyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39243-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039243022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14718 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LH16383PK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.